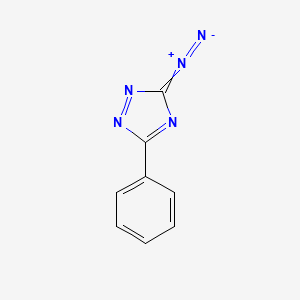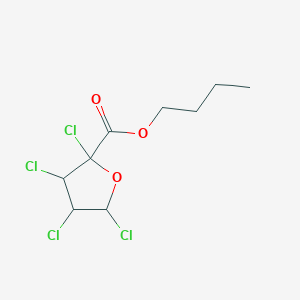
Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a butyl ester group and a tetrachlorinated oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate typically involves the chlorination of oxolane derivatives followed by esterification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for chlorination and esterification can enhance efficiency and safety, particularly when handling reactive chlorinating agents.
化学反応の分析
Types of Reactions
Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated oxolane derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,3,4,5-tetracarboxylate, while reduction could produce butyl oxolane-2-carboxylate.
科学的研究の応用
Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in pharmaceutical synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, particularly those requiring chlorinated intermediates.
作用機序
The mechanism by which Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The chlorinated oxolane ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Butyl oxolane-2-carboxylate: Lacks the chlorination, making it less reactive in certain chemical reactions.
Tert-butyl oxolane-2-carboxylate: Similar structure but with a tert-butyl group instead of a butyl group, affecting its steric properties and reactivity.
Butyl 2,3,4,5-tetrachlorofuran-2-carboxylate: Similar chlorination pattern but with a furan ring instead of an oxolane ring.
Uniqueness
Butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate is unique due to its specific chlorination pattern and the presence of the butyl ester group. This combination of features makes it particularly useful in reactions requiring selective chlorination and ester functionality.
特性
CAS番号 |
80944-98-5 |
|---|---|
分子式 |
C9H12Cl4O3 |
分子量 |
310.0 g/mol |
IUPAC名 |
butyl 2,3,4,5-tetrachlorooxolane-2-carboxylate |
InChI |
InChI=1S/C9H12Cl4O3/c1-2-3-4-15-8(14)9(13)6(11)5(10)7(12)16-9/h5-7H,2-4H2,1H3 |
InChIキー |
VPFHSBSICUITTM-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1(C(C(C(O1)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



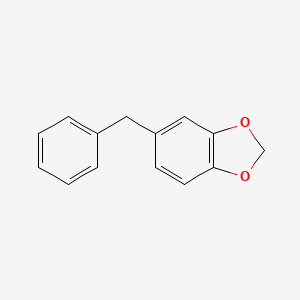
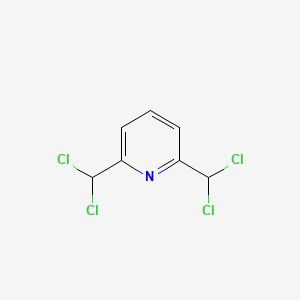
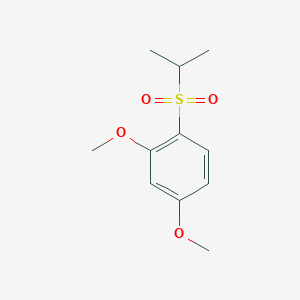


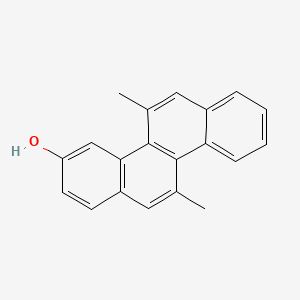
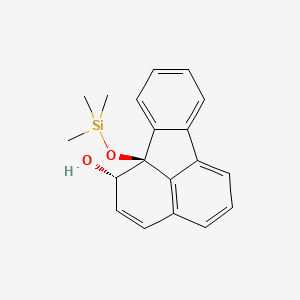

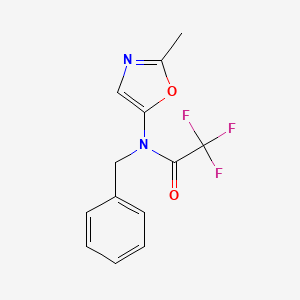
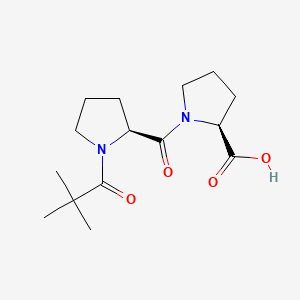

![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)
